3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Flavor Chemistry Fragrance Formulation Volatility Control

For formulators requiring authentic caramel-maple-smoky notes with thermal stability, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is the only alkyl-2-hydroxy-2-cyclopenten-1-one that ensures sustained flavor release in baked goods and confectionery (vapor pressure 0.00204 mmHg, ~770× lower than methyl analog). Its intermediate logP (0.83) ensures uniform distribution in emulsions, dairy, and sauces. Researchers targeting KCNQ1 activation rely on its defined EC₅₀ of ~90 nM. Substituting with methyl or propyl homologs compromises flavor depth and biological specificity. Verify purity ≥98%.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 21835-01-8
Cat. No. B1209497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-hydroxy-2-cyclopenten-1-one
CAS21835-01-8
Synonyms3-ethyl-2-hydroxy-2-cyclopenten-1-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)CC1)O
InChIInChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3
InChIKeyJHWFWLUAUPZUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol, glycerol, benzyl alcohol and wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8): Chemical Identity, Regulatory Status, and Core Physicochemical Profile for Procurement


3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8), also designated as 3-ethyl-2-hydroxycyclopent-2-en-1-one and frequently referred to as ethyl cyclopentenolone or ECP, is a cyclic α-hydroxyketone belonging to the alkyl-2-hydroxy-2-cyclopenten-1-one class [1]. This compound is a white to pale yellow crystalline solid (melting point 42 °C) with a molecular weight of 126.15 g/mol and the empirical formula C₇H₁₀O₂ . It is recognized globally as a permitted food flavoring agent (FEMA 3152, JECFA 419, CoE 759) and is listed in GB 2760 for use in beverages, dairy products, and confectionery at recommended levels of 10–100 μg/g [2]. Beyond its flavor and fragrance utility, recent research has identified a distinct biological activity: the compound acts as a voltage-dependent activator of the KCNQ1 potassium channel, a mechanism not shared by closely related structural analogs [3].

Why Generic Substitution Fails: Quantitative Divergence Between 3-Ethyl-2-hydroxy-2-cyclopenten-1-one and Its Closest Alkyl Analogs


Within the 2-hydroxy-2-cyclopenten-1-one family, the length of the 3-alkyl substituent profoundly alters critical physicochemical and biological properties, rendering generic substitution (e.g., exchanging ethyl for methyl or propyl) demonstrably unsuitable. As shown in the evidence below, the ethyl homolog (this compound) occupies a narrow, non-interchangeable performance window that is quantifiably distinct from its neighbors. Substituting the ethyl group for a methyl results in a compound with >2.5× higher melting point, >700× higher vapor pressure, and a different flavor profile ; replacing it with a propyl group drastically increases hydrophobicity (logP increase of ~0.7) and reduces water solubility [1]. Most critically, only the ethyl derivative has been shown to activate the KCNQ1 potassium channel with an EC₅₀ of ~90 nM, an activity absent in other Mallotus leaf extract components [2].

3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Vapor Pressure and Volatility: 700× Lower Than the Methyl Analog – Critical for Controlled Release and Headspace Consistency

The vapor pressure of 3-ethyl-2-hydroxy-2-cyclopenten-1-one at 25 °C is 0.002040 mmHg , which is approximately 770-fold lower than the vapor pressure of its closest 3-methyl analog (1.575 mmHg, equivalent to 2.1 hPa at 20 °C) [1]. This marked difference in volatility directly impacts the rate of aroma release and the longevity of flavor perception in finished products. Lower vapor pressure translates to a more sustained, less fleeting flavor contribution, a property that is crucial for baked goods and confectionery where heat exposure and long shelf life demand a stable volatile profile.

Flavor Chemistry Fragrance Formulation Volatility Control

Hydrophobicity (logP): Distinct Partitioning Behavior Dictates Matrix Compatibility

The octanol-water partition coefficient (logP) of 3-ethyl-2-hydroxy-2-cyclopenten-1-one is 0.83 [1]. This value positions the compound precisely between the 3-methyl analog (logP = 0.30) and the 3-propyl analog (logP = 1.57) [2]. In practical terms, this intermediate hydrophobicity confers balanced solubility in both aqueous and oily matrices, making the ethyl derivative more versatile for emulsion systems (e.g., dairy beverages, creams) compared to the more water-soluble methyl compound (which may rapidly partition into the aqueous phase and be lost) or the highly lipophilic propyl derivative (which may resist dispersion in water-based foods).

Formulation Science Solubility Engineering QSAR

Sensory Threshold and Flavor Profile: Equivalent Potency to Methyl Analog but Distinctly Different Aromatic Signature

Comparative sensory evaluation has determined a taste threshold value of 5 ppm for 3-ethyl-2-hydroxy-2-cyclopenten-1-one, which is similar to that of its 3-methyl counterpart . However, the qualitative flavor profile differs significantly: at 12 ppm, the ethyl derivative exhibits sweet, jammy, fruity, brown, toasted, maple, and nutty notes , whereas the methyl derivative is characterized by a more singular maple-syrup and hay-like aroma with a pronounced maple-sugar aftertaste [1]. The ethyl compound also carries distinct smoky and coffee-like undertones that are notably absent from the methyl analog's profile [2].

Sensory Science Flavor Chemistry Threshold Analysis

Biological Activity: Selective Activation of KCNQ1 Potassium Channel – A Mechanism Absent in Closely Related In-Class Compounds

In a systematic screen of 10 constituents from Mallotus oppositifolius leaf extract, only 3-ethyl-2-hydroxy-2-cyclopenten-1-one (CPT1) and mallotoxin (MTX) augmented KCNQ1 potassium channel currents [1]. CPT1 (100 μM) negatively shifted the voltage dependence of KCNQ1 activation by −5 mV [1]. Further analysis revealed an activation EC₅₀ of 0.09 ± 0.6 μM at −60 mV, and a V₀.₅ shift of −6.4 mV [1]. Importantly, the other eight Mallotus components tested, which included fatty acids, sorbic acid, and oleamide, exhibited no effect on KCNQ1 current magnitude or gating properties at concentrations up to 100 μM [1].

Ion Channel Pharmacology Drug Discovery Electrophysiology

Purity and Analytical Specification: Higher Commercial Purity Standard Than the Unsubstituted Parent Compound

Commercially available 3-ethyl-2-hydroxy-2-cyclopenten-1-one is routinely supplied with a minimum purity specification of >97.0% by gas chromatography (GC) . In contrast, the unsubstituted parent compound, 2-hydroxy-2-cyclopenten-1-one (CAS 10493-98-8), is typically offered at a lower standard of >95.0% (GC) from the same major suppliers . The ethyl derivative also benefits from a well-established JECFA purity specification of at least 90%, with a defined secondary component (5–10% 3-ethylcyclopentan-1,2-dione, enolic form) that is understood and accounted for in its intended use [1].

Analytical Chemistry Quality Control Procurement Specification

Recommended Application Scenarios for 3-Ethyl-2-hydroxy-2-cyclopenten-1-one Based on Quantitative Differentiation


High-Heat Food Processing: Baked Goods and Confectionery Requiring Prolonged Aroma Stability

The low vapor pressure of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (0.002040 mmHg at 25 °C) makes it ideally suited for applications involving elevated temperatures or extended shelf lives, such as baked goods, hard candies, and breakfast cereals . Its volatility is roughly 770× lower than the methyl analog, ensuring that its characteristic caramel, maple, and smoky notes are not rapidly lost during baking or cooking . This sustained release profile is also beneficial in chewing gum and soft candies, where the compound's intermediate logP (0.83) allows for controlled partitioning between the hydrophilic gum base and saliva [6]. Regulatory allowances (FEMA 3152, GB 2760) support use in these food categories at defined levels [2].

Complex Flavor Formulations: Coffee, Whiskey, and Nutty Profiles Requiring a Distinct Smoky-Sweet Character

Formulators seeking to replicate the complex, smoky-sweet nuances of coffee, whiskey, or roasted nuts should prioritize the ethyl derivative over its methyl counterpart. Sensory data confirm that while both compounds share a maple-like sweetness at similar potency (5 ppm threshold), only the ethyl derivative contributes the essential smoky, coffee-like, and toasted brown-sugar notes at typical use levels of 10–200 ppm . The methyl analog, in contrast, provides a simpler maple-sugar and hay-like profile that lacks the depth required for these specific flavor targets [6].

Ion Channel Pharmacology: KCNQ1 Potassium Channel Research and Lead Discovery

In electrophysiological research, 3-ethyl-2-hydroxy-2-cyclopenten-1-one (CPT1) serves as a validated, potent, and selective molecular activator of the KCNQ1 potassium channel. Its defined EC₅₀ of ~90 nM and ability to negatively shift the voltage dependence of activation by approximately −6 mV provide a robust quantitative benchmark for structure-activity relationship (SAR) studies and for screening novel KCNQ1 modulators . The demonstrated inactivity of closely related in-class compounds from the same natural source underscores its specificity and value as a reference standard in this field .

Emulsion-Based Products: Dairy Beverages, Creams, and Sauces Requiring Balanced Phase Partitioning

The intermediate logP value of 0.83 for 3-ethyl-2-hydroxy-2-cyclopenten-1-one enables balanced solubility in both aqueous and lipid phases, making it a superior choice for emulsion systems such as dairy beverages, ice cream, and sauces compared to the more hydrophilic methyl (logP 0.30) or more lipophilic propyl (logP 1.57) analogs . This balanced partitioning ensures uniform flavor distribution throughout the matrix, preventing rapid loss to the aqueous phase or undesirable greasy mouthfeel from lipid-phase concentration . Its miscibility with alcohol, glycerol, and benzyl alcohol further facilitates its incorporation into a wide range of product bases [6].

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